molecular formula C5H11NO5 B14084104 D-OximeRibose

D-OximeRibose

Cat. No.: B14084104
M. Wt: 165.14 g/mol
InChI Key: OKDOWAAKOUUJPX-UHFFFAOYSA-N
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Description

D-OximeRibose: is a monosaccharide derivative, specifically a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-OximeRibose can undergo oxidation reactions, where it is converted into various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophilic reagents such as ammonia and amines are used in substitution reactions.

Major Products:

    Oxidized Derivatives: Products of oxidation include various carboxylic acids and aldehydes.

    Reduced Forms: Reduction yields alcohols and other reduced sugars.

    Substituted Compounds: Substitution reactions produce a variety of functionalized sugars.

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxyiminopentane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDOWAAKOUUJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=NO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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